An In-depth Technical Guide to 3-(Glycidyloxy)benzaldehyde
An In-depth Technical Guide to 3-(Glycidyloxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and potential applications of 3-(glycidyloxy)benzaldehyde (CAS No. 22590-64-3). Also known as 3-(oxiran-2-ylmethoxy)benzaldehyde, this bifunctional molecule incorporates both a reactive aldehyde and an epoxide (glycidyl) group, making it a versatile building block in organic synthesis, materials science, and drug discovery. This document synthesizes available technical data with field-proven insights to offer a practical resource for laboratory and development professionals.
Chemical Identity and Physical Properties
3-(Glycidyloxy)benzaldehyde is a distinct organic compound featuring a benzaldehyde core substituted at the meta-position with a glycidyl ether linkage. This unique structure imparts dual reactivity, which is central to its utility.
Structure and Identification
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IUPAC Name: 3-(Oxiran-2-ylmethoxy)benzaldehyde
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Synonyms: 3-(Glycidyloxy)benzaldehyde
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Molecular Weight: 178.18 g/mol [1]
Diagram 1: Chemical Structure of 3-(Glycidyloxy)benzaldehyde
Caption: Structure of 3-(glycidyloxy)benzaldehyde.
Physicochemical Data
Quantitative data for 3-(glycidyloxy)benzaldehyde is not extensively reported in readily available literature. The following table summarizes known information and provides estimated values based on structurally similar compounds like benzaldehyde and 3-methoxybenzaldehyde.
| Property | Value | Source/Reference |
| Appearance | Liquid, solid, or semi-solid | [2] |
| Purity | ≥97% | [3] |
| Boiling Point | Data not available | - |
| Melting Point | Data not available | - |
| Density | Data not available | - |
| Solubility | Expected to be soluble in common organic solvents like chloroform, acetonitrile, and other polar aprotic solvents.[4] | Inferred |
| Storage | Inert atmosphere, 2-8°C | [3] |
Synthesis and Purification
The most direct and industrially relevant synthesis of 3-(glycidyloxy)benzaldehyde is the Williamson ether synthesis. This method involves the reaction of a phenoxide with an epoxide-containing electrophile, typically epichlorohydrin.
Synthetic Pathway: Williamson Ether Synthesis
The synthesis commences with 3-hydroxybenzaldehyde, a readily available starting material. The phenolic hydroxyl group is deprotonated with a suitable base to form the corresponding phenoxide. This nucleophile then attacks epichlorohydrin, displacing the chloride and forming the glycidyl ether.
Diagram 2: Synthesis of 3-(glycidyloxy)benzaldehyde
Caption: Williamson ether synthesis pathway.
Detailed Experimental Protocol
Causality: The choice of a phase-transfer catalyst is critical for reactions involving a solid base (like K₂CO₃) and an organic substrate, as it facilitates the transport of the anionic phenoxide into the organic phase where the reaction with epichlorohydrin occurs.
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Reaction Setup: To a solution of 3-hydroxybenzaldehyde in a suitable polar aprotic solvent (e.g., acetonitrile or DMF), add a slight excess of a powdered, anhydrous base such as potassium carbonate.
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Catalyst Addition: Introduce a catalytic amount of a phase-transfer catalyst (e.g., tetrabutylammonium bromide).
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Epichlorohydrin Addition: Add a stoichiometric equivalent of epichlorohydrin to the reaction mixture.
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Reaction Conditions: Heat the mixture with vigorous stirring. The reaction temperature is typically maintained between 60-80 °C. Monitor the reaction progress by thin-layer chromatography (TLC).
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Work-up: Upon completion, cool the reaction mixture and filter to remove the inorganic salts. The filtrate is then concentrated under reduced pressure. The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product is then purified by column chromatography on silica gel to yield pure 3-(glycidyloxy)benzaldehyde.
Spectroscopic and Reactivity Analysis
Predicted Spectroscopic Data
While experimental spectra for 3-(glycidyloxy)benzaldehyde are not widely published, its key spectral features can be reliably predicted based on its functional groups and data from analogous structures.
| Spectroscopy | Feature | Predicted Chemical Shift / Wavenumber | Rationale |
| ¹H NMR | Aldehyde proton (-CHO) | ~9.9 - 10.1 ppm (singlet) | Highly deshielded proton characteristic of aldehydes. |
| Aromatic protons | ~7.2 - 7.8 ppm (multiplets) | Protons on the substituted benzene ring. | |
| Glycidyl CH₂-O | ~4.0 - 4.4 ppm | Methylene group adjacent to the ether oxygen. | |
| Glycidyl CH | ~3.3 - 3.5 ppm | Methine proton of the epoxide ring. | |
| Epoxide CH₂ | ~2.7 - 2.9 ppm | Methylene protons of the epoxide ring. | |
| ¹³C NMR | Aldehyde Carbonyl (C=O) | ~190 - 193 ppm | Characteristic of aromatic aldehydes. |
| Aromatic Carbons | ~110 - 160 ppm | Six distinct signals for the substituted ring. | |
| Glycidyl CH₂-O | ~68 - 72 ppm | Carbon of the methylene group adjacent to the ether oxygen. | |
| Glycidyl CH | ~48 - 52 ppm | Methine carbon of the epoxide ring. | |
| Epoxide CH₂ | ~44 - 46 ppm | Methylene carbon of the epoxide ring. | |
| IR | C=O Stretch (Aldehyde) | ~1690 - 1710 cm⁻¹ (strong) | Typical for aromatic aldehydes. |
| C-H Stretch (Aldehyde) | ~2720 and ~2820 cm⁻¹ (two weak bands) | Fermi resonance doublet characteristic of aldehydes. | |
| C-O-C Stretch (Ether) | ~1250 cm⁻¹ (asymmetric) & ~1040 cm⁻¹ (symmetric) | Characteristic of aryl alkyl ethers. | |
| Epoxide Ring (C-O stretch) | ~810 - 950 cm⁻¹ (asymmetric) & ~1250 cm⁻¹ (symmetric) | Vibrations of the three-membered ring. | |
| Mass Spec | Molecular Ion (M⁺) | m/z = 178.06 | Corresponding to the molecular weight of C₁₀H₁₀O₃. |
Chemical Reactivity and Mechanistic Insights
3-(Glycidyloxy)benzaldehyde's synthetic value stems from the orthogonal reactivity of its two functional groups. The aldehyde can undergo reactions typical of aromatic aldehydes, while the epoxide is susceptible to nucleophilic ring-opening.
Diagram 3: Dual Reactivity of 3-(glycidyloxy)benzaldehyde
Caption: Orthogonal reactivity of the aldehyde and epoxide moieties.
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Aldehyde Group Reactivity:
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Reductive Amination: The aldehyde can react with primary or secondary amines to form an imine, which can then be reduced to a secondary or tertiary amine, respectively. This is a cornerstone of medicinal chemistry for introducing diverse amine functionalities.
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Wittig Reaction: Reaction with a phosphorus ylide converts the aldehyde into an alkene, providing a powerful tool for C-C bond formation.
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Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid (3-(glycidyloxy)benzoic acid), offering another functional handle for further derivatization.
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Nucleophilic Addition: The aldehyde is susceptible to addition by various nucleophiles, such as Grignard reagents or organolithium compounds, to form secondary alcohols.
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Epoxide Group Reactivity:
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Nucleophilic Ring-Opening: The strained three-membered ether ring is readily opened by a wide range of nucleophiles, including amines, thiols, alcohols, and azides. This reaction is highly regioselective, with nucleophilic attack typically occurring at the less sterically hindered carbon atom under basic or neutral conditions. This reaction is fundamental for conjugating the molecule to biomolecules or for polymer synthesis.
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Applications in Research and Drug Development
The dual functionality of 3-(glycidyloxy)benzaldehyde makes it a valuable intermediate in several high-value applications.
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Fragment-Based Drug Discovery (FBDD): The molecule can serve as a starting fragment that can be elaborated through reactions at either the aldehyde or epoxide. For instance, the aldehyde can be used to explore interactions in a protein's binding pocket via reductive amination, while the epoxide provides a reactive handle for covalent fragment linking.
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Synthesis of Heterocyclic Scaffolds: The aldehyde and a derivative of the opened epoxide can be used in intramolecular cyclization reactions to form complex heterocyclic systems, which are prevalent in many drug scaffolds.
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Bioconjugation and Linker Chemistry: The glycidyl group is a well-established functional group for covalently modifying proteins, peptides, and other biomolecules through reaction with nucleophilic amino acid side chains (e.g., lysine, cysteine). The benzaldehyde moiety can be used to introduce this reactive entity into a larger molecular construct.
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Polymer and Materials Science: As a bifunctional monomer, it can be used in the synthesis of functional polymers and resins. The epoxide can undergo ring-opening polymerization, while the aldehyde can be used to cross-link polymer chains or to functionalize surfaces.
Safety and Handling
As with all laboratory chemicals, 3-(glycidyloxy)benzaldehyde should be handled with appropriate care, following standard laboratory safety procedures.
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Hazard Classification (Predicted): Based on the GHS information for benzaldehyde and the presence of a reactive epoxide, the compound is expected to be harmful if swallowed, in contact with skin, or if inhaled.[1] It is also likely to cause skin and eye irritation.[1][4] The epoxide group suggests potential for skin sensitization.
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Personal Protective Equipment (PPE):
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Eye Protection: Safety glasses with side shields or goggles are mandatory.
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Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
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Skin and Body Protection: A lab coat should be worn.
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Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.[5][6] Avoid contact with skin and eyes.[6]
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[3] Storage under an inert atmosphere is recommended to prevent oxidation of the aldehyde.
References
-
Can anybody help me forward best synthesis procedure for 3 hydroxy benzaldehyde starting with 3 hydroxy benzoic acid or 3 hydroxy benzyl alcohol? | ResearchGate. (2017-04-17). Available at: [Link]
-
Safety Data Sheet: Benzaldehyde - Carl ROTH. (2025-03-10). Available at: [Link]
-
Benzaldehyde, m-methoxy - Organic Syntheses Procedure. Available at: [Link]
- CN101417929A - Synthetic method of hydroxybenzaldehyde - Google Patents.
-
Process for the preparation of hydroxybenzaldehydes - European Patent Office - EP 0074272 A1. Available at: [Link]
-
BENZALDEHYDE MATERIAL SAFETY DATA SHEET - Techno PharmChem. Available at: [Link]
-
Light Assisted Coupling of Phenols with CO2 to 2-Hydroxy-benzaldehydes Catalyzed by - Supporting Information. Available at: [Link]
-
methoxybenzaldehyde, CAS Registry Number 135-02-4. Available at: [Link]
-
Safety Data Sheet: 3-Methoxybenzaldehyde, 98% - Chemos GmbH&Co.KG. Available at: [Link]
-
The comparison of 13 C NMR spectra for 2-(prop-2-ynyloxy)benzaldehyde... - ResearchGate. Available at: [Link]
-
3-(Oxiran-2-ylmethoxy)benzaldehyde - Lead Sciences. Available at: [Link]
Sources
- 1. 3-(OXIRAN-2-YLMETHOXY)BENZALDEHYDE | 22590-64-3 [chemicalbook.com]
- 2. 3-(Oxiran-2-ylmethoxy)benzaldehyde | 22590-64-3 [sigmaaldrich.com]
- 3. 3-(Oxiran-2-ylmethoxy)benzaldehyde - Lead Sciences [lead-sciences.com]
- 4. gustavus.edu [gustavus.edu]
- 5. carlroth.com [carlroth.com]
- 6. technopharmchem.com [technopharmchem.com]
